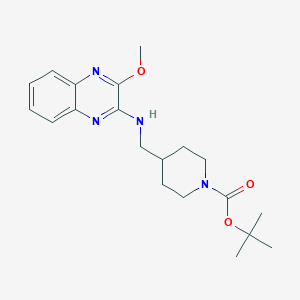

tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[(3-methoxyquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-14(10-12-24)13-21-17-18(26-4)23-16-8-6-5-7-15(16)22-17/h5-8,14H,9-13H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPMJLQAYYEPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3N=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671403 | |

| Record name | tert-Butyl 4-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065485-11-1 | |

| Record name | tert-Butyl 4-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Methoxyquinoxalin-2-ylamine

- Starting from appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound, the quinoxaline ring is constructed via cyclocondensation.

- The 3-methoxy substituent is introduced either by using methoxy-substituted precursors or by selective methylation of the hydroxyquinoxaline intermediate.

- The resulting quinoxalin-2-ylamine is isolated and purified by recrystallization or chromatography.

Preparation of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

- The piperidine ring is first protected at the nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- The 4-position of the piperidine ring is functionalized with a chloromethyl or bromomethyl group, which is then converted to an aminomethyl group by nucleophilic substitution with ammonia or an amine source.

- The product, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is purified by flash chromatography.

Coupling to Form the Target Compound

- The quinoxalin-2-ylamine and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate are coupled via reductive amination.

- This involves mixing the amine and aldehyde or ketone functionalized intermediate in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is typically performed in anhydrous dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- After completion, the reaction mixture is quenched, extracted, and purified by flash chromatography or preparative HPLC.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinoxaline formation | o-Phenylenediamine + 1,2-dicarbonyl compound | Ethanol or methanol | Reflux | 70-85 | Cyclocondensation under acidic/basic conditions |

| Methoxy substitution | Methyl iodide / methyl sulfate + base | Acetonitrile | RT to 50°C | 80-90 | Selective methylation of hydroxy group |

| Boc protection of piperidine N | Di-tert-butyl dicarbonate + base | DCM or THF | 0-25°C | >90 | Standard carbamate protection |

| Aminomethyl functionalization | Halomethyl piperidine + NH3 or amine | Ethanol or THF | 25-50°C | 60-75 | Nucleophilic substitution |

| Reductive amination coupling | NaBH(OAc)3 or NaCNBH3 + acid catalyst | DCM or MeCN | RT to 40°C | 65-80 | Mild reducing conditions preferred |

Purification and Characterization

- Purification is commonly achieved by flash chromatography using silica gel and gradient elution with ethyl acetate/hexanes or dichloromethane/methanol mixtures.

- Final compounds are characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC to confirm purity and structure.

- Typical NMR solvents include deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

- High-resolution mass spectrometry confirms the molecular weight.

Research Findings and Notes

- The use of tert-butyl carbamate as a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the coupling step.

- Reductive amination offers a mild and efficient method to link the quinoxaline amine and piperidine moiety without harsh conditions that could degrade sensitive functional groups.

- Optimization of solvent and temperature conditions significantly affects the yield and purity of the final compound.

- The synthetic route allows for modifications on the quinoxaline ring or piperidine substituents, enabling the generation of analogs for structure-activity relationship studies.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reaction Type | Main Reagents/Conditions | Yield Range (%) |

|---|---|---|---|---|

| 1 | 3-Methoxyquinoxalin-2-ylamine | Cyclocondensation | o-Phenylenediamine + 1,2-dicarbonyl | 70-85 |

| 2 | Methoxy substitution on quinoxaline | Methylation | Methyl iodide + base | 80-90 |

| 3 | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Boc protection + substitution | Boc2O + base; halomethyl piperidine + NH3 | 60-90 |

| 4 | This compound | Reductive amination | NaBH(OAc)3 or NaCNBH3, DCM/MeCN | 65-80 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Diversity: The target compound’s quinoxaline group distinguishes it from analogs with pyridine (), indole (), pyrimidine (), or fluorinated aryl () substituents.

- Molecular Weight: The quinoxaline derivative has the highest estimated molecular weight (~385.47), followed by the pyrimidine analog (347.46 g/mol) , reflecting increased aromaticity and functionalization.

- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to lipophilic groups like 3,4-difluorobenzyl ().

Biological Activity

tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. Its structure incorporates a tert-butyl group, a piperidine ring, and a methoxy-substituted quinoxaline, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 372.5 g/mol

The presence of the methoxy group on the quinoxaline moiety enhances its interaction capabilities with biological targets, potentially leading to various therapeutic effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives can inhibit bacterial growth and possess antifungal properties.

- Anticancer Properties : Compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Neuroprotective Effects : The interaction of the compound with specific receptors may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase or butyrylcholinesterase, which are relevant in Alzheimer's disease treatment.

- Receptor Modulation : It may modulate neurotransmitter receptors (e.g., serotonin receptors), influencing neuronal signaling pathways.

- Cellular Mechanisms : The compound could induce stress responses in cells, leading to apoptosis in cancer cells while protecting normal cells from damage.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound and its analogs:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate?

- Methodology : Multi-step synthesis typically involves coupling tert-butyl piperidine derivatives with functionalized quinoxaline moieties. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with 3-methoxyquinoxalin-2-amine via reductive amination or nucleophilic substitution. Key steps include:

- Use of coupling agents (e.g., DCC, EDC) and catalysts (e.g., DMAP) to activate carboxylic acid intermediates .

- Solvent selection (e.g., dichloromethane, THF) and temperature control (0°C to room temperature) to optimize yields .

- Monitoring reaction progress via TLC or LC-MS .

- Critical Considerations : Purification via column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted amines or solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in H NMR) and methoxyquinoxaline protons (δ ~3.8–8.5 ppm) .

- HRMS : Verify molecular weight (calculated for : 423.22 g/mol) .

- HPLC : Assess purity (>95% recommended for biological assays) .

- Data Interpretation : Cross-reference spectral data with structurally analogous piperidine-quinoxaline derivatives to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin exposure, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Experimental Design :

- Catalyst Screening : Compare Pd/C, Ni, or enzyme-mediated systems for reductive amination .

- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .

- Table 1 : Yield optimization under different conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | DCM | 25 | 65 |

| NaBH | THF | 0→25 | 72 |

| None | Toluene | 110 | 38 |

- Statistical Analysis : Use ANOVA to identify significant variables (e.g., catalyst type contributes 45% variance) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case Study : If the compound shows kinase inhibition in vitro but fails in murine models:

- Pharmacokinetics : Assess bioavailability via LC-MS plasma profiling .

- Metabolite Identification : Use HRMS to detect hydrolyzed tert-butyl or quinoxaline derivatives .

- Dose Adjustments : Increase solubility via co-solvents (e.g., PEG-400) or prodrug formulations .

- Mechanistic Insights : Perform molecular docking to evaluate target binding vs. off-target interactions .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in aqueous media?

- Degradation Studies :

- Hydrolysis : Monitor tert-butyl cleavage at pH 7.4 (phosphate buffer, 37°C) via H NMR .

- Half-Life : The tert-butyl group typically confers steric protection, extending half-life to >24 hrs vs. 6 hrs for non-protected analogs .

- Stability Optimization : Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of similar piperidine-quinoxaline derivatives?

- Root Causes :

- Impurity Variance : Residual solvents (e.g., DMF) or unreacted amines may skew toxicity data .

- Assay Sensitivity : Compare MTT vs. ATP-based assays for cytotoxicity .

- Resolution : Reproduce studies with >98% pure compound and include positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.